molecular formula C13H12N2O4S B1427186 3-(4-Methylphenylsulfonamido)isonicotinic acid CAS No. 1490502-02-7

3-(4-Methylphenylsulfonamido)isonicotinic acid

Cat. No.: B1427186
CAS No.: 1490502-02-7
M. Wt: 292.31 g/mol
InChI Key: PPKKLDNHMHGEHZ-UHFFFAOYSA-N
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Description

3-(4-Methylphenylsulfonamido)isonicotinic acid is a heterocyclic compound derived from isonicotinic acid (4-pyridinecarboxylic acid). Its structure features a sulfonamido group (-SO₂NH-) attached to the pyridine ring at the 3-position and a methyl-substituted phenyl group at the para position of the sulfonamide moiety. Derivatives of isonicotinic acid are widely studied for antimicrobial, antitumor, and coordination chemistry applications .

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-9-2-4-10(5-3-9)20(18,19)15-12-8-14-7-6-11(12)13(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKKLDNHMHGEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(4-Methylphenylsulfonamido)isonicotinic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Methylphenylsulfonamido)isonicotinic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties References
This compound 3-sulfonamido, 4-methylphenyl on pyridine C₁₃H₁₂N₂O₄S 292.31 g/mol Antimicrobial, coordination chemistry
4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid Sulfonamido-methyl linker, benzoic acid core C₁₅H₁₅NO₄S 313.35 g/mol Material science, ligand design
3-(4-Ethoxycarbonylphenyl)isonicotinic acid 4-ethoxycarbonylphenyl on pyridine C₁₅H₁₃NO₄ 283.27 g/mol Metabolic studies, prodrug formulations
3-(4-Fluorophenyl)isonicotinic acid 4-fluorophenyl on pyridine C₁₂H₈FNO₂ 217.20 g/mol Bioavailability optimization
2-(4-Methansulfonylphenyl)-isonicotinic acid 4-methanesulfonylphenyl on pyridine (2-position) C₁₃H₁₁NO₄S 277.30 g/mol Enzyme inhibition, kinase targeting
3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid Amino linker with halogen substituents C₁₂H₈FIN₂O₂ 358.11 g/mol Antitumor (Pimasertib metabolite)

Key Observations:

Sulfonamido vs.

Halogen Substitution : The 4-fluorophenyl derivative (217.20 g/mol) exhibits lower molecular weight and higher lipophilicity, which may improve membrane permeability compared to the bulkier sulfonamido group in the target compound.

Positional Isomerism : The 2-(4-methansulfonylphenyl) isomer demonstrates how pyridine ring substitution patterns influence electronic properties and target selectivity, particularly in kinase inhibition.

Antimicrobial Activity

Isonicotinic acid derivatives, including hydrazide forms, show notable antimicrobial effects. For example, triazole derivatives synthesized from isonicotinic acid hydrazide exhibit potent activity against Candida albicans (MIC = 12.5 µg/mL) . The sulfonamido group in this compound may enhance antibacterial efficacy by mimicking para-aminobenzoic acid (PABA), a strategy used in sulfonamide antibiotics .

Metabolic and Stability Profiles

  • Hydroxylation Pathways: Isonicotinic acid derivatives often undergo hydroxylation at the pyridine ring’s alpha positions, as seen in microbial metabolism (e.g., conversion to 2,6-dihydroxyisonicotinic acid) .
  • Urinary Excretion : Isonicotinic acid is detectable in human urine only as a metabolite of isoniazid, with concentrations below 1 mM . Derivatives like this compound may exhibit similar excretion patterns but require targeted analytical methods to avoid misidentification (e.g., confusion with trigonelline) .

Coordination Chemistry and Material Science

Isonicotinic acid’s carboxylate group enables robust metal-organic framework (MOF) formation .

Biological Activity

3-(4-Methylphenylsulfonamido)isonicotinic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H12_{12}N2_{2}O3_{3}S. The compound features a sulfonamide group attached to an isonicotinic acid moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The sulfonamide group can inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways. This inhibition leads to bacteriostatic effects against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
AntibacterialEffective against Gram-positive bacteria
Anti-inflammatoryReduces levels of TNF-α and IL-6
AntitumorInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antibacterial Activity : In a study evaluating the antibacterial properties of various sulfonamides, this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
  • Anti-inflammatory Mechanism : Research conducted on the compound's anti-inflammatory effects revealed that it effectively reduced inflammation markers in vitro. Specifically, it inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM .
  • Antitumor Activity : A recent study assessed the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with 20 µM of this compound led to a significant decrease in cell viability (around 70% inhibition), suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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